4-Methoxy-2-methylquinolin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

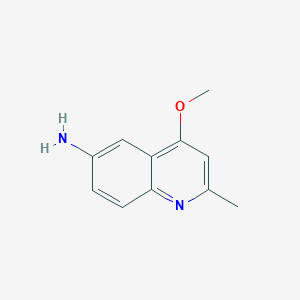

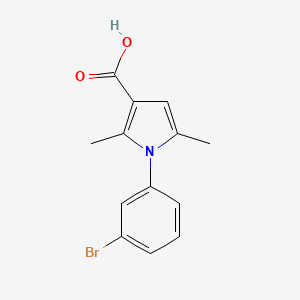

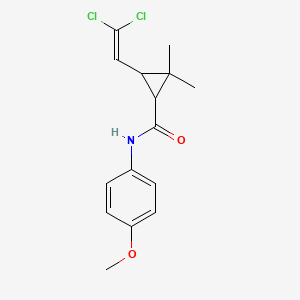

4-Methoxy-2-methylquinolin-6-amine is a chemical compound with the molecular formula C11H12N2O . It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Methoxy-2-methylquinolin-6-amine, has been a subject of interest in the field of organic chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-methylquinolin-6-amine consists of a quinoline ring with a methoxy group at the 4-position and a methyl group at the 2-position . The presence of these functional groups can influence the chemical properties and reactivity of the compound.Chemical Reactions Analysis

Quinoline derivatives, including 4-Methoxy-2-methylquinolin-6-amine, can undergo various chemical reactions. These include cross-coupling reactions with alkyl Grignard reagents, deoxygenation reactions, and reactions involving amide activation . The specific reactions that 4-Methoxy-2-methylquinolin-6-amine can undergo would depend on the reaction conditions and the presence of other reagents.Aplicaciones Científicas De Investigación

Antibacterial Agents

Quinoline-based heterocyclic derivatives, including 4-Methoxy-2-methylquinolin-6-amine, have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria . These compounds have shown moderate-to-good antibacterial activity against all four bacterial strains and are significantly more active than ampicillin .

Antimalarial Agents

8-Quinolinamines, which can include 4-Methoxy-2-methylquinolin-6-amine, have exhibited potent in vitro antimalarial activity . They have been effective against drug-sensitive Plasmodium falciparum D6 strain and drug-resistant P. falciparum W2 strain .

Antiparasitic Agents

8-Quinolinamines have also shown potential as antiparasitic agents . They have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .

Antimicrobials

8-Quinolinamines have exhibited promising antimicrobial activities . They have shown very promising antifungal activities (Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus) and antibacterial activities (Staphylococcus aureus, methicillin-resistant S. aureus, and Mycobacterium intracellulare) .

Antifungal Agents

8-Quinolinamines have shown promising antifungal activities against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus .

Antibiotic Agents

Quinolines are found in many natural products and exhibit remarkable activities as antibiotic agents .

Direcciones Futuras

The future directions for research on 4-Methoxy-2-methylquinolin-6-amine and similar compounds could involve further exploration of their synthesis methods, chemical reactivity, and potential applications in various fields . This could include the development of more efficient synthesis protocols, investigation of new chemical reactions, and evaluation of their biological and pharmaceutical activities.

Propiedades

IUPAC Name |

4-methoxy-2-methylquinolin-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-5-11(14-2)9-6-8(12)3-4-10(9)13-7/h3-6H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGREUUTQZOVTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-methylquinolin-6-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate](/img/structure/B2735498.png)